

Techniques for Assessing Oncrasin-1 Induced Apoptosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Oncrasin 1*

Cat. No.: *B1677298*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-1 is a small molecule inhibitor that has demonstrated potent anti-tumor activity in a variety of cancer cell lines, particularly those with KRAS mutations. A key mechanism of its action is the induction of apoptosis, or programmed cell death. For researchers and drug development professionals, accurately assessing the apoptotic effects of Oncrasin-1 is crucial for understanding its mechanism of action, determining its efficacy, and identifying potential biomarkers of response. These application notes provide detailed protocols for key experiments to quantify and characterize Oncrasin-1-induced apoptosis.

Data Presentation

The following tables summarize quantitative data on the effects of Oncrasin-1 and its analogs on cell viability and apoptosis in various cancer cell lines.

Table 1: IC50/GI50 Values of Oncrasin-1 and Analogs in Various Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50/GI50 (μM)	Reference
Oncrasin-1	H460	Non-Small Cell Lung Cancer	~1	[1]
Oncrasin-1	T29	Ovarian Epithelial	~10	[1]
NSC-743380 (Oncrasin-72)	NCI-60 Panel (median)	Various	1.62	[2]
NSC-743380 (Oncrasin-72)	8 most sensitive lines	Various	≤ 0.01	[2][3]
NSC-741909 (Oncrasin-60)	H460	Non-Small Cell Lung Cancer	0.2	[4]
NSC-741909 (Oncrasin-60)	H157	Non-Small Cell Lung Cancer	0.1	[4]

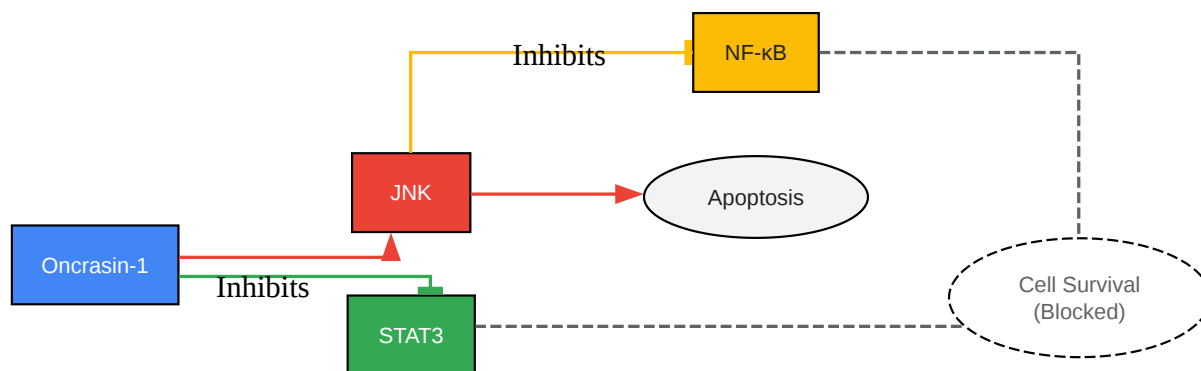
Table 2: Oncrasin-1 and Analog-Induced Apoptosis in Cancer Cell Lines

Compound	Cell Line	Treatment	Apoptosis (%)	Method	Reference
Oncrasin-1	H460	1 μ M for 12h	~17% (control siRNA)	Flow Cytometry	[1]
Oncrasin-1	T29	10 μ M for 12h	Not specified	Flow Cytometry	[1]
Oncrasin-1	T29Kt1	10 μ M for 12h	Not specified	Flow Cytometry	[1]
Oncrasin-1 + TNF α	Glioma cells	20 μ M Oncrasin + TNF α	~35-50%	TUNEL Assay	[5]
NSC-743380	A498	1 μ M for 24h	Dose-dependent increase in sub-G1	Flow Cytometry	[2]
NSC-743380	MCF-7	1 μ M for 24h	Dose-dependent increase in sub-G1	Flow Cytometry	[2]

Signaling Pathways and Experimental Workflows

Oncrasin-1 Signaling Pathway Leading to Apoptosis

Oncrasin-1 has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the inhibition of the pro-survival transcription factor NF- κ B. Additionally, Oncrasin-1 and its analogs have been observed to inhibit the STAT3 signaling pathway, another critical regulator of cell survival and proliferation.

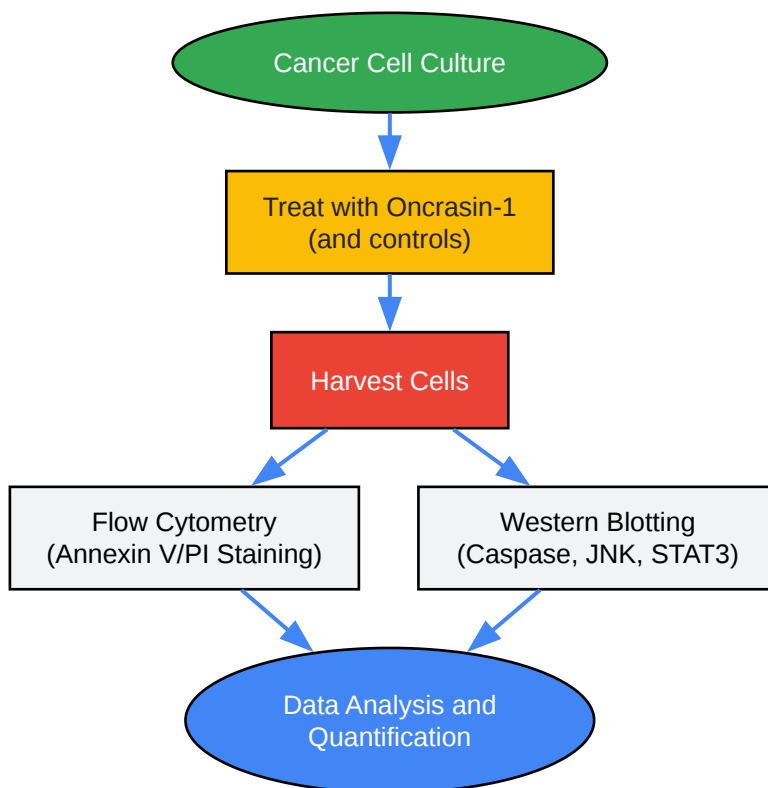


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Oncrasin-1 induced apoptosis signaling pathways.

Experimental Workflow for Assessing Apoptosis

A typical workflow for assessing Oncrasin-1 induced apoptosis involves treating cancer cells with the compound, followed by harvesting and analysis using various techniques to detect the hallmarks of apoptosis.



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Workflow for apoptosis assessment.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

- Cancer cell line of interest (e.g., H460)
- Complete cell culture medium
- Oncrasin-1
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
 - Allow cells to adhere overnight.

- Treat cells with various concentrations of Oncrasin-1 (e.g., 1 μ M, 10 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 12, 24, or 48 hours).
- Cell Harvesting:
 - Carefully collect the culture medium, which contains detached apoptotic cells.
 - Wash the adherent cells once with PBS.
 - Detach the adherent cells using trypsin-EDTA.
 - Combine the detached cells with the collected culture medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and to set up the quadrants.
 - Acquire at least 10,000 events per sample.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key proteins involved in Oncrasin-1-induced apoptosis, such as cleaved caspases, phosphorylated JNK, and phosphorylated STAT3.

Materials:

- Cancer cell line of interest
- Oncrasin-1
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis:
 - Seed and treat cells as described in Protocol 1.
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
 - Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.

- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize to a loading control (e.g., β -actin).

By following these detailed protocols, researchers can effectively and reliably assess the apoptotic effects of Oncrasin-1, contributing to a deeper understanding of its therapeutic potential.

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